2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE
Overview
Description
2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE is a complex organic compound that features a benzodiazole and imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: Starting with 2-bromo-5-methoxybenzodiazole, which reacts with sodium thioacetate to form 2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine.
Formation of the Imidazopyridine Moiety: This involves the cyclization of 2-phenylimidazo[1,2-a]pyridine from appropriate precursors.
Coupling Reaction: The final step involves coupling the benzodiazole and imidazopyridine moieties through an acetamide linkage under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or imidazopyridine moieties under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and reactivity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE
- 2-METHOXY-1H-1,3-BENZODIAZOL-5-AMINE
Uniqueness
2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE is unique due to its combined benzodiazole and imidazopyridine structure, which imparts distinct electronic and steric properties. This makes it particularly effective in applications where both moieties’ properties are advantageous .
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-30-16-9-10-17-19(12-16)27-23(26-17)31-14-21(29)24-18-8-5-11-28-13-20(25-22(18)28)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,29)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVHFSSYJISDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CN4C3=NC(=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.